9-(2-Nitrosoethenyl)anthracene
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Overview
Description
9-(2-Nitrosoethenyl)anthracene: is an organic compound with the molecular formula C16H11NO2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a nitroso group attached to an ethenyl group at the 9th position of the anthracene structure. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Nitrosoethenyl)anthracene typically involves the nitration of anthracene followed by a series of chemical reactions to introduce the nitroso and ethenyl groups. One common method includes the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 9-nitroanthracene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in 9-aminoanthracene.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Nitroso Group Introduction: The diazonium salt is then reacted with an appropriate reagent to introduce the nitroso group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Nitrosoethenyl)anthracene can undergo oxidation reactions, where the nitroso group is converted to a nitro group.
Reduction: The compound can be reduced to form 9-(2-Aminoethenyl)anthracene.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) or alkylating agents.
Major Products:
Oxidation: 9-(2-Nitroethenyl)anthracene.
Reduction: 9-(2-Aminoethenyl)anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Photophysical Studies: Due to its unique structure, 9-(2-Nitrosoethenyl)anthracene is used in photophysical studies to understand the behavior of excited states and energy transfer processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Drug Development: It is investigated for potential use in drug development due to its ability to interact with biological molecules.
Industry:
Organic Light-Emitting Diodes (OLEDs): The compound is explored for use in OLEDs due to its photophysical properties.
Sensors: It is used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 9-(2-Nitrosoethenyl)anthracene involves its interaction with molecular targets through its nitroso and ethenyl groups. The nitroso group can participate in redox reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to changes in the electronic structure of the compound, affecting its photophysical properties and reactivity.
Comparison with Similar Compounds
- 9-(2-Nitrovinyl)anthracene
- 9-(2-Aminoethenyl)anthracene
- 9-(2-Hydroxyethenyl)anthracene
Comparison:
- 9-(2-Nitrovinyl)anthracene: Similar in structure but with a nitro group instead of a nitroso group, leading to different reactivity and photophysical properties.
- 9-(2-Aminoethenyl)anthracene: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
- 9-(2-Hydroxyethenyl)anthracene: The presence of a hydroxy group imparts different solubility and hydrogen bonding characteristics.
Uniqueness: 9-(2-Nitrosoethenyl)anthracene is unique due to the presence of the nitroso group, which imparts specific redox properties and reactivity that are not observed in its analogs with different functional groups.
Properties
CAS No. |
193280-01-2 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
9-(2-nitrosoethenyl)anthracene |
InChI |
InChI=1S/C16H11NO/c18-17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H |
InChI Key |
RLQKFFZZSFJMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CN=O |
Origin of Product |
United States |
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